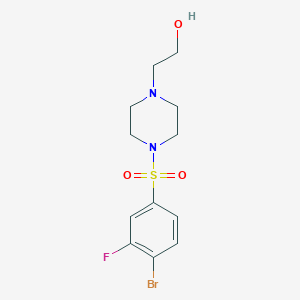

2-(4-((4-Bromo-3-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol

Description

2-(4-((4-Bromo-3-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol is a piperazine derivative featuring a sulfonyl linkage to a 4-bromo-3-fluorophenyl group and an ethanol substituent. The bromo and fluoro substituents on the phenyl ring confer distinct electronic and steric properties, which may enhance binding affinity to biological targets such as kinases or GPCRs . This compound’s synthesis typically involves sulfonylation of piperazine followed by functionalization with bromoacetyl chloride and subsequent ethanol substitution .

Properties

IUPAC Name |

2-[4-(4-bromo-3-fluorophenyl)sulfonylpiperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrFN2O3S/c13-11-2-1-10(9-12(11)14)20(18,19)16-5-3-15(4-6-16)7-8-17/h1-2,9,17H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZEBZYKVCFSYCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)S(=O)(=O)C2=CC(=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrFN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Bromo-3-fluorophenyl Sulfonyl Piperazine Intermediate

- Starting materials: 4-bromo-3-fluorophenol or 4-bromo-3-fluorophenyl sulfonyl chloride.

- Reaction conditions: The sulfonylation of piperazine with 4-bromo-3-fluorophenyl sulfonyl chloride is typically performed in the presence of a base such as sodium carbonate or potassium carbonate to neutralize the generated acid.

- Solvent: Commonly used solvents include N,N-dimethylformamide (DMF) or other polar aprotic solvents.

- Temperature: Reactions are conducted at ambient temperature or slightly elevated temperatures (room temperature to 80°C).

- Yield: High yields of the arylsulfonylpiperazine intermediate are reported, often exceeding 80%.

Introduction of the 2-Hydroxyethyl Group

- Method: Alkylation of the secondary nitrogen on the piperazine ring with 2-chloroethanol or 2-bromoethanol under basic conditions.

- Base: Sodium carbonate or potassium carbonate is used to facilitate the nucleophilic substitution.

- Solvent: DMF or ethanol can be used as the solvent.

- Temperature: Reaction temperatures range from room temperature to 100°C depending on the reactivity of the alkyl halide.

- Purification: The crude product is purified by techniques such as flash silica gel chromatography using gradients of ethyl acetate in hexane or other suitable eluents.

- Yield: Moderate to good yields (typically 40–90%) have been reported depending on reaction optimization.

Alternative Synthetic Routes

- Some methods start from 4-bromo-3-fluorophenol, which is converted into the sulfonyl chloride intermediate using reagents such as Eaton's reagent or chlorosulfonic acid, followed by reaction with piperazine and subsequent alkylation.

- Lithiation and subsequent substitution reactions have also been employed for related sulfonylated aromatic compounds, although these are less common for this specific compound.

Representative Experimental Data Table

| Step | Reaction Description | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Sulfonylation of piperazine | 4-bromo-3-fluorophenyl sulfonyl chloride, Na2CO3, DMF, RT-80°C | 80–90 | Excess piperazine used to drive reaction |

| 2 | Alkylation with 2-chloroethanol | 2-chloroethanol, Na2CO3, DMF, 60–100°C | 40–70 | Purification by flash chromatography |

| 3 | Purification | Silica gel chromatography, EtOAc/hexane gradient | — | Product isolated as pale yellow oil or solid |

Chemical Reactions Analysis

Types of Reactions

2-(4-((4-Bromo-3-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol can undergo various types of chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of sulfides.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Studies

The compound's structure suggests potential applications in pharmacology, particularly as a lead compound for developing new therapeutic agents. The presence of the piperazine ring is often associated with various biological activities, including:

- Antidepressant Effects : Compounds with piperazine structures have been explored for their antidepressant properties, making this compound a candidate for further investigation in mood disorder treatments.

- Antipsychotic Activity : Similar derivatives have been studied for antipsychotic effects, indicating that this compound may influence neurotransmitter systems.

Cancer Research

Preliminary studies indicate that compounds containing bromine and fluorine substituents can exhibit selective cytotoxicity against cancer cells. The sulfonyl group may enhance the compound's ability to interact with biological targets involved in cancer progression. Research is ongoing to evaluate its efficacy against various cancer cell lines.

Neuropharmacology

The compound's potential neuropharmacological effects are being investigated, particularly concerning its ability to modulate serotonin and dopamine receptors. This could lead to new treatments for neurological disorders such as schizophrenia or bipolar disorder.

Antimicrobial Activity

Research has shown that sulfonamide derivatives can possess antimicrobial properties. The sulfonyl group in this compound may confer similar activity, making it a candidate for studies targeting bacterial infections or resistant strains.

Case Studies

Several case studies have highlighted the potential of similar compounds in therapeutic applications:

-

Antidepressant Activity :

- A study evaluated various piperazine derivatives and their effects on serotonin reuptake inhibition, demonstrating significant promise for compounds structurally related to 2-(4-((4-Bromo-3-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol in treating depression.

-

Cancer Cell Line Studies :

- In vitro studies on analogs of the compound showed selective toxicity against breast cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index.

-

Neurotransmitter Modulation :

- Research on piperazine-based compounds has indicated their ability to modulate neurotransmitter levels in animal models, supporting further exploration of this compound's neuropharmacological effects.

Mechanism of Action

The mechanism of action of 2-(4-((4-Bromo-3-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperazine ring provides structural stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Electronic Effects: The target compound’s 4-bromo-3-fluoro substituents create a strong electron-withdrawing effect, enhancing the sulfonyl group’s electrophilicity compared to chloro or methyl analogues . This may improve interactions with nucleophilic residues in target proteins.

Steric Considerations :

- The 2,6-dimethyl substitution in introduces significant steric hindrance, which could reduce binding efficiency despite the presence of bromo .

- The target compound’s 3-fluoro substituent occupies a meta position, minimizing steric clashes compared to ortho-substituted derivatives.

The 4-chlorophenyl analogue () has established safety protocols (GHS compliance), indicating lower toxicity risks compared to brominated derivatives .

Methyl and chloro substituents (e.g., ) are synthetically less demanding, often yielding higher purity products .

Biological Activity

2-(4-((4-Bromo-3-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol (CAS: 1007210-37-8) is a compound with significant potential in medicinal chemistry, particularly concerning its biological activity. This article provides an overview of its structure, synthesis, and biological effects, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of 2-(4-((4-Bromo-3-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol is C12H16BrFN2O3S, with a molar mass of 367.23 g/mol. The compound features a piperazine ring, a sulfonyl group, and a bromo-fluoro-substituted phenyl moiety, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C12H16BrFN2O3S |

| Molar Mass | 367.23 g/mol |

| Density | 1.284 g/cm³ (predicted) |

| Boiling Point | 485.5 °C (predicted) |

| pKa | 6.25 (predicted) |

Synthesis

The synthesis typically involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. A key step includes an aza-Michael addition between the diamine and the in situ generated sulfonium salt, allowing for the formation of the desired compound .

The biological activity of 2-(4-((4-Bromo-3-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol is primarily attributed to its interaction with various molecular targets including enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the piperazine ring enhances structural stability.

Case Studies and Research Findings

-

Enzyme Inhibition : Research indicates that compounds similar to 2-(4-((4-Bromo-3-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol exhibit inhibitory effects on tyrosinase, an enzyme involved in melanin production. Inhibitory assays have shown that derivatives of piperazine can achieve low micromolar IC50 values, indicating strong enzyme inhibition .

These findings suggest that modifications to the piperazine structure can enhance inhibitory potency against tyrosinase.

Compound IC50 (μM) Compound 26 <10 Compound 9 40.43 - Therapeutic Potential : The compound has been explored for its potential anti-inflammatory and analgesic properties. Studies have shown that similar piperazine derivatives can modulate inflammatory pathways, making them candidates for further pharmacological development .

Comparative Analysis

When compared to other piperazine derivatives, 2-(4-((4-Bromo-3-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol exhibits unique properties due to its specific functional groups:

| Compound Type | Unique Features |

|---|---|

| Piperazine Derivatives | Sulfonamide linkage enhances binding |

| Bromo-Fluoro Phenyl Substituted | Increased lipophilicity and activity |

This unique combination of structural features allows for enhanced interaction with biological targets.

Q & A

Q. What are the optimal synthetic routes for 2-(4-((4-Bromo-3-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol, and how do reaction conditions influence yield?

The synthesis typically involves coupling a bromo-3-fluorophenyl sulfonyl chloride with a piperazine derivative, followed by ethanol functionalization. Key steps include:

- Sulfonylation : Reacting 4-bromo-3-fluorobenzenesulfonyl chloride with piperazine in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., NaH) to form the sulfonamide intermediate.

- Ethanol functionalization : Alkylation of the piperazine nitrogen using 2-bromoethanol or ethylene oxide under reflux in THF .

Yield optimization requires precise control of stoichiometry (1:1 molar ratio for sulfonylation), temperature (0–5°C for sulfonylation; 60–80°C for alkylation), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can structural characterization of this compound be methodologically validated?

A multi-technique approach is critical:

- NMR : Confirm piperazine ring integrity (δ 2.5–3.5 ppm for N–CH₂ protons) and sulfonyl group presence (δ 7.5–8.5 ppm for aromatic protons adjacent to Br/F) .

- HRMS : Verify molecular ion peak at m/z 435.99 (calculated for C₁₃H₁₆BrFN₂O₃S).

- IR : Validate sulfonyl S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and ethanol O–H stretch (~3400 cm⁻¹) .

Cross-referencing with PubChem and DSSTox entries for analogous sulfonylated piperazines ensures consistency .

Q. What strategies are recommended for improving aqueous solubility and stability during in vitro assays?

- Salt formation : Use hydrochloride salts (e.g., HCl in ethanol) to enhance solubility.

- Co-solvents : Employ DMSO (≤1% v/v) or cyclodextrin inclusion complexes to maintain stability in biological buffers .

- pH adjustment : Stabilize the sulfonyl group by maintaining pH 6–7 (phosphate buffer) to prevent hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the 4-bromo-3-fluorophenyl group in biological activity?

- Analog synthesis : Replace bromo/fluoro substituents with Cl, CH₃, or NO₂ groups to assess electronic effects on receptor binding .

- Biological assays : Compare inhibition of kinase targets (e.g., PI3K or MAPK) using fluorescence polarization assays.

- Computational docking : Map substituent interactions with hydrophobic pockets (e.g., using AutoDock Vina and PDB structures) .

Contradictory activity data (e.g., Br vs. F substituent effects) should be resolved via free-energy perturbation (FEP) simulations .

Q. What in silico and in vitro approaches are effective for identifying off-target interactions?

- Pharmacophore modeling : Use Schrödinger’s Phase to predict affinity for GPCRs or ion channels based on sulfonyl/piperazine motifs .

- High-throughput screening : Employ Eurofins’ SafetyScreen44 panel to assess hERG inhibition or CYP450 interactions.

- Proteome profiling : Use thermal shift assays (TSA) to detect protein binding partners in cell lysates .

Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

- Assay standardization : Normalize protocols for cell lines (e.g., HEK293 vs. HeLa), incubation times, and ATP concentrations in kinase assays.

- Metabolic stability checks : Confirm compound integrity post-incubation via LC-MS to rule out degradation artifacts .

- Data cross-validation : Compare results with structurally related compounds (e.g., 2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol) to identify substituent-specific trends .

Q. What methodologies are recommended for studying the compound’s pharmacokinetics in preclinical models?

- ADME profiling :

- Absorption : Caco-2 permeability assays (Papp >1 ×10⁻⁶ cm/s indicates moderate absorption).

- Metabolism : Incubate with liver microsomes (human/rat) to identify CYP-mediated oxidation of the ethanol moiety .

- In vivo PK : Administer IV/PO doses in rodents and quantify plasma levels via LC-MS/MS. Adjust formulations (e.g., PEG-400) to enhance bioavailability if T₁/₂ <2 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.